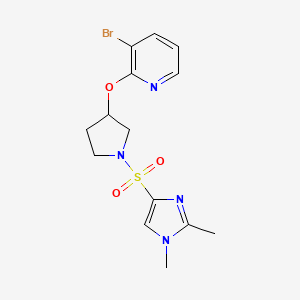![molecular formula C14H19N3O2 B2884740 3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine CAS No. 1797222-06-0](/img/structure/B2884740.png)
3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine is a chemical compound with a unique structure that combines a cyclopropyl group, a piperidine ring, and a pyridazine moiety.
准备方法
The synthesis of 3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The synthetic route often includes the following steps:
Preparation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.
Formation of the Piperidine Ring: Piperidine can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Synthesis of the Pyridazine Moiety: Pyridazine derivatives can be prepared through the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Assembly of the Final Compound: The final step involves the coupling of the cyclopropyl group, piperidine ring, and pyridazine moiety through reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling
化学反应分析
3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments
科学研究应用
3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Industry: The compound is utilized in the development of new materials and chemical products, contributing to advancements in industrial processes.
作用机制
The mechanism of action of 3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
3-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-6-methylpyridazine can be compared with other similar compounds, such as:
Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a ketone.
Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone: This compound differs by having an ethyl group instead of a methylene group.
Cyclopropyl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propane: This compound has a propane group instead of a methylene group, leading to different chemical properties
属性
IUPAC Name |
cyclopropyl-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-2-5-13(16-15-10)19-12-6-8-17(9-7-12)14(18)11-3-4-11/h2,5,11-12H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMCDKNQMJTOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
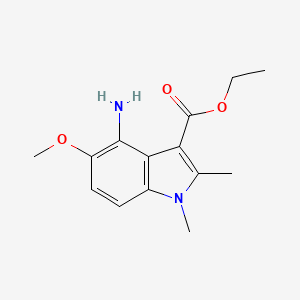
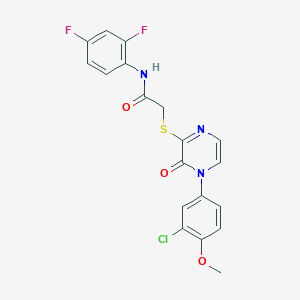
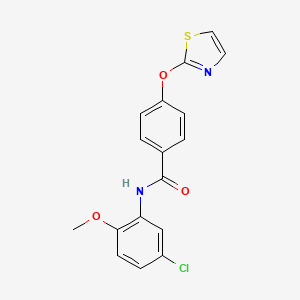
![6-chloro-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2884666.png)

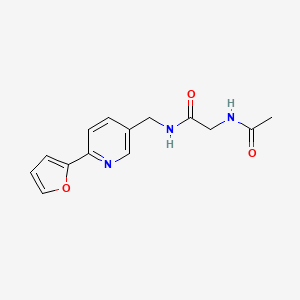
![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)
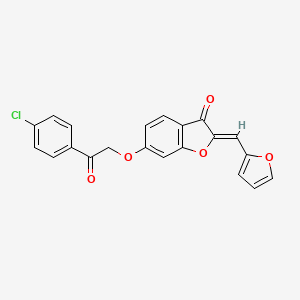
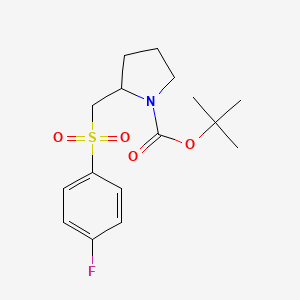

![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)
![N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B2884678.png)

